4-Bromophenyl chloroacetate

CAS No.: 36559-93-0

Cat. No.: VC1970336

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36559-93-0 |

|---|---|

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 g/mol |

| IUPAC Name | (4-bromophenyl) 2-chloroacetate |

| Standard InChI | InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2 |

| Standard InChI Key | IIGDPPSONJMDRQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC(=O)CCl)Br |

| Canonical SMILES | C1=CC(=CC=C1OC(=O)CCl)Br |

Introduction

Chemical Identity and Structure

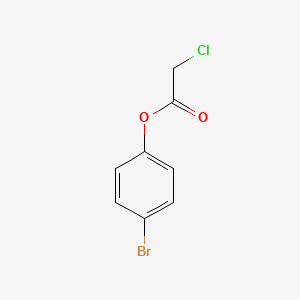

4-Bromophenyl chloroacetate is an organic compound characterized by a para-brominated phenyl ring connected to a chloroacetate group through an ester linkage. The compound features both bromine and chlorine atoms, contributing to its unique reactivity and making it a versatile building block in organic synthesis.

Basic Chemical Information

The compound is identified by several key parameters as detailed in Table 1:

Table 1: Chemical Identity Parameters of 4-Bromophenyl Chloroacetate

| Parameter | Value |

|---|---|

| CAS Number | 36559-93-0 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| IUPAC Name | (4-bromophenyl) 2-chloroacetate |

| Standard InChI | InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2 |

| Standard InChIKey | IIGDPPSONJMDRQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC(=O)CCl)Br |

Structural Characteristics

The structure of 4-bromophenyl chloroacetate includes several key features:

-

A para-substituted phenyl ring with bromine at the 4-position

-

An ester linkage connecting the phenyl ring to the chloroacetate group

-

A chloromethyl moiety that serves as a reactive site for nucleophilic substitution reactions

Physical and Chemical Properties

4-Bromophenyl chloroacetate possesses distinctive physical and chemical properties that influence its behavior in reactions and determine its applications in research and industrial contexts.

Chemical Reactivity

The reactivity of 4-bromophenyl chloroacetate is dictated by its functional groups:

-

The chloroacetate group contains a reactive chloromethyl moiety susceptible to nucleophilic substitution reactions

-

The ester linkage can undergo hydrolysis under acidic or basic conditions

-

The bromine atom on the phenyl ring can participate in metal-catalyzed coupling reactions

These reactive sites make the compound valuable in organic synthesis for creating more complex molecules.

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare 4-bromophenyl chloroacetate, with the most common being the esterification of 4-bromophenol with chloroacetyl chloride.

Esterification with Chloroacetyl Chloride

This approach represents the most direct method for synthesizing the target compound:

Table 2: Esterification Reaction Parameters

| Parameter | Conditions |

|---|---|

| Reactants | 4-Bromophenol + Chloroacetyl chloride |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | Initial cooling to 0°C, then warming to room temperature |

| Reaction Time | Approximately 16 hours |

| Purification | Washing with dilute acid, silica gel filtration |

| Expected Yield | >90% |

This synthetic methodology can be inferred from similar reactions described for related compounds, such as the synthesis of N-(4-bromophenyl)-2-chloroacetamide .

Alternative Synthetic Approaches

Other potential synthetic routes include:

-

Direct esterification of 4-bromophenol with chloroacetic acid under acidic catalysis

-

Transesterification from other chloroacetate esters

-

Selective halogenation of 4-bromophenyl acetate

The choice of synthetic method often depends on the availability of starting materials, scale requirements, and specific purity needs for the intended application.

Chemical Reactions

4-Bromophenyl chloroacetate can participate in various chemical transformations due to its reactive functional groups.

Nucleophilic Substitution Reactions

The chloromethyl group is particularly susceptible to nucleophilic substitution:

-

With amines: Formation of corresponding acetamide derivatives

-

With thiols: Formation of thioether derivatives

-

With alcohols: Formation of ether linkages

-

With azides: Formation of azido compounds for click chemistry applications

These reactions typically proceed via an SN2 mechanism, with the chloride serving as a good leaving group.

Hydrolysis Reactions

Under appropriate conditions, the ester bond can be cleaved:

-

Basic hydrolysis: Yields 4-bromophenol and the sodium salt of chloroacetic acid

-

Acidic hydrolysis: Produces 4-bromophenol and chloroacetic acid

The susceptibility to hydrolysis must be considered when using this compound in synthetic schemes involving aqueous conditions.

Metal-Catalyzed Coupling Reactions

The bromine substituent on the aromatic ring makes this compound suitable for various palladium-catalyzed cross-coupling reactions:

-

Suzuki coupling with boronic acids or esters

-

Sonogashira coupling with terminal alkynes

-

Heck coupling with alkenes

-

Stille coupling with organostannanes

These reactions expand the utility of 4-bromophenyl chloroacetate as a building block for constructing more complex molecular architectures.

Research Applications

4-Bromophenyl chloroacetate serves as a versatile intermediate in various research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research as a precursor to biologically active compounds:

Table 3: Pharmaceutical Research Applications

| Application Area | Potential Use | Mechanism/Reference |

|---|---|---|

| Antimicrobial Development | Precursor to agents effective against both Gram-positive and Gram-negative bacteria | Derivatives show promising antimicrobial properties in turbidimetric evaluations |

| Anticancer Research | Building block for compounds with antiproliferative activity | Derivatives tested against cancer cell lines including MCF7 breast cancer cells |

| Structure-Activity Relationship Studies | Versatile scaffold for medicinal chemistry optimization | Reactive sites allow systematic modification to enhance potency or selectivity |

Synthetic Intermediate Applications

As a synthetic intermediate, 4-bromophenyl chloroacetate offers several advantages:

-

Dual functionalization with both bromine and chlorine atoms allows for selective and sequential transformations

-

The ester linkage provides a handle for further structural modifications

-

Its relatively stable nature allows for storage and handling under standard laboratory conditions

-

The compound can serve as a key building block in divergent synthesis strategies

Agricultural Research

Compounds structurally related to 4-bromophenyl chloroacetate have demonstrated potential in agricultural applications:

-

Herbicidal activity: Certain derivatives possess selective weed control properties

-

Plant growth regulation: Related structures have been investigated for effects on plant development

-

Agricultural formulation components: The lipophilic character makes it suitable for certain agricultural formulations

Comparison with Related Compounds

Understanding the relationship between 4-bromophenyl chloroacetate and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.

Table 4: Comparison with Related Compounds

Structure-Property Relationships

The structural variations among these related compounds result in significant differences in their physical, chemical, and potentially biological properties:

-

4-Bromophenyl acetate lacks the reactive chlorine atom, resulting in decreased reactivity toward nucleophilic substitution

-

N-(4-Bromophenyl)-2-chloroacetamide contains an amide bond rather than an ester, making it more resistant to hydrolysis and capable of hydrogen bonding

-

Methyl 2-(4-bromophenyl)-2-chloroacetate features a different arrangement of the functional groups, altering its reactivity profile

These differences highlight the importance of specific structural features in determining a compound's behavior and utility in various applications.

Future Research Directions

Based on the current understanding of 4-bromophenyl chloroacetate, several promising research directions emerge:

Medicinal Chemistry Applications

Future research could focus on:

-

Systematic exploration of derivatives for antimicrobial activity against resistant bacterial strains

-

Development of targeted anticancer agents using the compound as a synthetic starting point

-

Structure-activity relationship studies to optimize biological activities

-

Investigation of potential anti-inflammatory or antiviral properties of derivatives

Synthetic Methodology Development

Opportunities exist to enhance the synthetic utility of this compound:

-

Development of more environmentally friendly synthetic routes

-

Exploration of selective functionalization strategies

-

Application in flow chemistry for scalable production

-

Investigation of novel catalytic systems for cross-coupling reactions

Materials Science Applications

Potential applications in materials science could include:

-

Development of functional materials with tailored properties

-

Incorporation into polymeric systems as cross-linking agents

-

Application in the preparation of surface-modified materials

-

Exploration as components in photoreactive systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume